molecular formula C9H18N2O B3111440 N-methyl-2-(piperidin-4-yl)propanamide CAS No. 1823946-60-6

N-methyl-2-(piperidin-4-yl)propanamide

Cat. No.: B3111440
CAS No.: 1823946-60-6
M. Wt: 170.25 g/mol
InChI Key: XQLINIVYNHROPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. N-methyl-2-(piperidin-4-yl)propanamide is a synthetic organic compound belonging to the propanamide class, characterized by a piperidin-4-yl ring system. Compounds featuring the piperidine scaffold, particularly when substituted with amide functional groups, are of significant interest in medicinal chemistry and pharmaceutical research . The 4-anilidopiperidine structure, which shares a similar piperidine core, is a well-known template for powerful synthetic opioid analgesics such as fentanyl and its derivatives . These compounds typically function as potent μ-opioid receptor agonists . While the specific biological activity and potency of this compound have not been fully characterized, its structure suggests potential for interaction with neurological targets. Consequently, it serves as a valuable intermediate or building block for chemical synthesis and structure-activity relationship (SAR) studies aimed at developing novel pharmacological tools . Researchers utilize this compound to explore new chemical entities in the development of analgesics and other centrally acting agents. As with all compounds of this structural class, careful handling and adherence to safety protocols are essential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-piperidin-4-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(9(12)10-2)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLINIVYNHROPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of N Methyl 2 Piperidin 4 Yl Propanamide Analogues

Impact of Piperidine (B6355638) Ring Substitutions on Preclinical Biological Activity

Substitutions on the piperidine ring of N-methyl-2-(piperidin-4-yl)propanamide analogues can significantly alter their preclinical biological activity. The piperidine ring serves as a central scaffold, and modifications at its various positions can influence ligand-receptor interactions, potency, and selectivity.

Research on related 4-anilidopiperidine analogues, a class of compounds that includes potent opioid analgesics, has demonstrated that the nature and position of substituents on the piperidine ring are crucial for activity. For instance, in a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, the position of the linkage to the N-phenylpropionamide group on the piperidine ring (2-position versus 4-position) was found to significantly affect the binding affinity and activity at opioid receptors. nih.gov

Studies on other piperidine-based compounds have shown that introducing small alkyl groups, such as a methyl group, on the piperidine ring can have varied effects. In some cases, a methyl group can enhance binding by fitting into a hydrophobic pocket within the receptor. For example, in a series of piperidine derivatives targeting the σ1 receptor, 1-methylpiperidines exhibited particularly high affinity and selectivity. researchgate.net Conversely, the introduction of a methyl group can also lead to steric hindrance, reducing binding affinity. The stereochemistry of these substitutions is also a critical factor, with different enantiomers often displaying significantly different biological activities.

Conformational rigidity of the piperidine ring is another important aspect. Studies on indole-based inhibitors with a central piperidine ring showed that locking the 1,4-diequatorial conformation retained most of the biological potency, suggesting this may be the bioactive conformation. nih.gov However, increasing the flexibility of the ring system, for instance by expanding it to an azepane, also led to a slight improvement in potency in some cases. nih.gov This indicates that the optimal degree of conformational restriction is target-dependent.

The following table summarizes the general effects of piperidine ring substitutions on the biological activity of related piperidine-containing compounds, which can be extrapolated to this compound analogues.

Substitution PositionType of SubstitutionGeneral Effect on Preclinical Biological ActivityPotential Rationale
N1MethylOften enhances affinity and selectivityFavorable interaction with hydrophobic pockets in the receptor
C2Linkage to side chainAlters receptor binding profile compared to C4 linkageChanges the orientation of key pharmacophoric groups
C3, C4Small alkyl groups (e.g., methyl)Can increase or decrease activity depending on stereochemistry and targetCan provide beneficial hydrophobic interactions or cause steric clashes
-Conformational restriction (e.g., bicyclic systems)Can maintain or decrease activityPre-organizes the molecule in a bioactive conformation or prevents adoption of the required conformation

Role of the N-methyl and Propanamide Moieties in Ligand-Target Interactions

The N-methyl and propanamide moieties of this compound are key functional groups that play significant roles in its interaction with biological targets.

The propanamide moiety is crucial for establishing key interactions with the target receptor. In analogues like fentanyl, the propionyl group is considered to have a relevant role in electronic interactions with the μ-opioid receptor. researchgate.net The carbonyl oxygen of the amide can act as a hydrogen bond acceptor, forming hydrogen bonds with donor residues in the receptor's binding pocket. The alkyl chain of the propanamide can also participate in hydrophobic interactions. The orientation and conformation of the propanamide group are critical for proper alignment within the binding site. The loss of activity upon introduction of an α-methyl group in a related indole-based inhibitor suggests that the carbonyl group plays a significant role, and steric hindrance or conformational changes that obstruct its interaction can be detrimental to activity. nih.gov

The table below outlines the key interactions mediated by the N-methyl and propanamide moieties.

MoietyPotential Ligand-Target InteractionsImpact on Biological Activity
N-methylIonic interactions (via protonated nitrogen), Hydrophobic/van der Waals interactionsInfluences binding affinity, selectivity, and pharmacokinetic properties
PropanamideHydrogen bonding (carbonyl oxygen), Hydrophobic interactions (alkyl chain)Crucial for anchoring the ligand in the binding pocket and determining potency

Pharmacophore Elucidation and Derivatization Strategies for this compound

Pharmacophore modeling is a powerful tool for understanding the key chemical features required for a molecule to bind to a specific biological target and elicit a response. For this compound analogues, a pharmacophore model would typically consist of a combination of features such as a basic nitrogen, hydrophobic groups, and hydrogen bond acceptors.

Based on the SAR of related compounds, a general pharmacophore for this class of molecules can be proposed. Key elements often include:

A positively ionizable group: The piperidine nitrogen, which is protonated at physiological pH, is a crucial feature for forming salt bridges with acidic residues in the receptor.

Hydrophobic features: The piperidine ring and the N-methyl group can provide hydrophobic interactions.

A hydrogen bond acceptor: The carbonyl oxygen of the propanamide moiety is a key hydrogen bond acceptor.

Derivatization strategies for this compound would aim to explore and optimize these pharmacophoric features. Common derivatization approaches include:

Modification of the N-substituent: Replacing the N-methyl group with other alkyl or arylalkyl groups can explore the size and nature of the hydrophobic pocket around the piperidine nitrogen.

Substitution on the piperidine ring: Introducing substituents at various positions of the piperidine ring can probe for additional binding interactions and influence the ring's conformation.

Alteration of the propanamide side chain: Modifying the length of the alkyl chain or replacing the propanamide with other amide-containing groups can fine-tune the interactions with the receptor.

The synthesis of such derivatives often involves multi-step reaction sequences, starting from commercially available piperidine precursors. nih.gov These synthetic strategies allow for the systematic exploration of the chemical space around the core scaffold to identify analogues with improved biological properties.

Conformational Analysis and its Correlation with Observed SAR

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The piperidine ring typically adopts a chair conformation, and the orientation of the substituents (axial vs. equatorial) can have a profound impact on how the molecule fits into the receptor's binding site.

X-ray crystallography studies of conformationally restrained fentanyl analogues have provided valuable insights into the preferred conformations of this class of compounds. nih.gov These studies have shown that the piperidine ring exists in a chair conformation with the propanilido group in an equatorial position. nih.gov This equatorial orientation is generally favored for bulky substituents on a cyclohexane (B81311) or piperidine ring as it minimizes steric strain.

Computational modeling and NMR spectroscopy are also powerful tools for studying the conformational preferences of flexible molecules in solution. For piperidine derivatives, the conformational equilibrium between different chair and boat forms, as well as the orientation of the N-substituent, can be influenced by the nature and position of other substituents on the ring. researchgate.net

The correlation between conformation and SAR is evident in studies where the piperidine ring is conformationally restricted. As mentioned earlier, locking the 1,4-diequatorial relationship between substituents in an indole-based inhibitor retained most of the potency, suggesting that this conformation is close to the bioactive conformation. nih.gov In contrast, other conformational restraints led to a significant loss of activity. nih.gov This highlights the importance of maintaining the correct spatial arrangement of the key pharmacophoric elements for optimal receptor binding.

The following table summarizes the key conformational features and their correlation with the biological activity of this compound analogues and related compounds.

Conformational FeaturePreferred ConformationImpact on SAR
Piperidine RingChair conformationProvides a stable scaffold for the presentation of substituents
Piperidine SubstituentsEquatorial orientation for bulky groupsMinimizes steric hindrance and is often associated with higher activity
Propanamide Side ChainSpecific orientation relative to the piperidine ringCrucial for proper interaction with the receptor binding pocket

Preclinical Pharmacological Investigations of N Methyl 2 Piperidin 4 Yl Propanamide and Analogues

Elucidation of Molecular Targets and Receptor Binding Profiles in Preclinical Models

The preclinical evaluation of N-methyl-2-(piperidin-4-yl)propanamide and its structural analogues has revealed a diverse range of molecular targets, primarily centered on receptors within the central nervous system. The 4-anilidopiperidine scaffold, a core component of many of these analogues, is a well-established pharmacophore for opioid receptor ligands. nih.gov

Derivatives of N-phenyl-N-(piperidin-4-yl)propanamide have been synthesized and assessed for their binding affinities at mu (µ) and delta (δ) opioid receptors. nih.gov For instance, a series of compounds incorporating a 5-substituted tetrahydronaphthalen-2yl-methyl group demonstrated high affinity and selectivity for the µ-opioid receptor. nih.gov One specific analogue in this series showed an excellent binding affinity of 2 nM for the µ-opioid receptor, with a 5000-fold selectivity over the δ-opioid receptor. nih.gov Similarly, bivalent ligands created by conjugating enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives have shown remarkable binding affinities in the nanomolar to subnanomolar range for both µ and δ opioid receptors. nih.gov

Beyond the opioid system, other analogues have been found to interact with different receptor families. One such compound, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103), was identified as a potent inverse agonist for the 5-hydroxytryptamine (5-HT)2A receptor. researchgate.net In radioligand binding assays using heterologously expressed human 5-HT2A receptors, ACP-103 competitively antagonized [3H]ketanserin binding with a mean pKi of 9.3 in membranes and 9.70 in whole cells. researchgate.net This compound showed lesser affinity for the human 5-HT2C receptor and lacked significant affinity for 5-HT2B or dopamine (B1211576) D2 receptors. researchgate.net Other research has explored analogues as antagonists for muscarinic cholinergic receptors. researchgate.net

The following table summarizes the receptor binding affinities for selected analogues.

Table 1: Receptor Binding Profiles of Selected this compound Analogues

Compound/Analogue Class Target Receptor Binding Affinity (Kᵢ or IC₅₀) Selectivity
5-Substituted Tetrahydronaphthalen Analogue (Compound 20) µ-Opioid 2 nM 5000-fold vs. δ-Opioid
Enkephalin-Conjugated Analogues µ-Opioid 0.6–0.9 nM High affinity at both µ and δ
Enkephalin-Conjugated Analogues δ-Opioid 0.2–1.2 nM High affinity at both µ and δ
ACP-103 5-HT2A pKᵢ = 9.3 (membranes) High selectivity vs. 5-HT2C, 5-HT2B, D2

In Vitro Cellular and Biochemical Assays for Functional Characterization

The functional activity of these compounds has been extensively characterized through a variety of in vitro cellular and biochemical assays, which serve to elucidate their efficacy as agonists, antagonists, or inverse agonists at their respective molecular targets.

For opioid receptor-targeting analogues, functional activity is often assessed using isolated tissue preparations such as guinea pig ileum (GPI) and mouse vas deferens (MVD) assays. nih.govnih.gov These assays are classical pharmacological models for determining µ- and δ-opioid receptor activity, respectively. One study found that an analogue with high µ-opioid receptor binding affinity demonstrated potent agonist activity in the GPI assay (55.20 nM) but weak to no activity in the MVD assay, confirming its functional selectivity for the µ-receptor. nih.gov In contrast, bivalent ligands designed as hybrid nonpeptide-peptide analgesics displayed potent agonist activities in both MVD and GPI assays, indicating functional activity at both µ and δ receptors. nih.gov

For compounds targeting the serotonergic system, such as ACP-103, cell-based functional assays like the Receptor Selection and Amplification Technology (R-SAT) have been employed. researchgate.net In this assay, ACP-103 demonstrated potent inverse agonist activity at the 5-HT2A receptor with a mean pIC50 of 8.7. Its inverse agonist potency at the 5-HT2C receptor was lower, with a mean pIC50 of 7.1, aligning with its binding affinity profile. researchgate.net

Investigations into the broader pharmacological profile of related structures have included enzyme inhibition studies. While direct enzyme inhibition data for this compound is not prominent, studies on analogues provide insight into potential secondary mechanisms. For example, N-methylated derivatives of norbelladine, which share a core structural motif, were evaluated for their ability to inhibit cholinesterases. mdpi.com N-methylnorbelladine was found to be a potent inhibitor of butyrylcholinesterase (BuChE), with an IC50 value of 3.94 µM, which was twice the inhibitory potency of the non-N-methylated parent compound. mdpi.com The N-methylated derivatives exhibited only low levels of acetylcholinesterase (AChE) inhibition. mdpi.com

In a different context, a series of compounds based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold were identified as inhibitors of NLRP3 ATPase activity. nih.gov The inhibition of the NLRP3 inflammasome, a key component of the innate immune system, was assessed by measuring the reduction in ATP hydrolysis. nih.gov

Table 2: Enzyme Inhibition by Selected Analogues

Compound/Analogue Class Target Enzyme IC₅₀
N-methylnorbelladine Butyrylcholinesterase (BuChE) 3.94 µM
Norbelladine Butyrylcholinesterase (BuChE) ~7.88 µM

The functional consequences of receptor binding are further explored through cell-based assays that monitor downstream signaling pathways. For instance, the inhibition of the NLRP3 inflammasome by certain piperidine (B6355638) analogues was confirmed by measuring their effect on pyroptosis and IL-1β release in differentiated THP-1 cells. nih.gov One lead compound was shown to inhibit both pyroptotic cell death (24.9% inhibition) and IL-1β release (19.4% inhibition) at a concentration of 10 µM. nih.gov

Other cell-based investigations have focused on antiproliferative properties. Bisleuconothine A, a 1,7-naphthyridine (B1217170) alkaloid, was found to inhibit the WNT signaling pathway. nih.gov This inhibition led to a G0/G1 cell cycle arrest in colon cancer cells, demonstrating a clear link between the compound's activity and a specific intracellular signaling cascade. nih.gov The cytotoxic effects of various compounds are often initially screened using assays like the MTT assay, which measures cell survival and metabolic activity. nih.govstanford.edu

Metabolic Pathways and Biotransformation of N Methyl 2 Piperidin 4 Yl Propanamide Preclinical Focus

Identification of Primary Metabolic Transformations in Preclinical Systems

In preclinical models, the biotransformation of N-methyl-2-(piperidin-4-yl)propanamide is anticipated to proceed through several primary metabolic pathways common to molecules with similar functional groups. These transformations primarily involve Phase I oxidative reactions. The main sites of metabolic attack are predicted to be the N-methyl group of the propanamide side chain and the piperidine (B6355638) ring.

N-demethylation: The N-methyl group on the amide is a primary target for oxidative metabolism. This reaction, known as N-dealkylation, would lead to the formation of 2-(piperidin-4-yl)propanamide. This is a common and often major metabolic route for N-methylated amides and amines, initiated by cytochrome P450 enzymes. researchgate.netnih.govdovepress.com The process involves the formation of an unstable carbinol-amide intermediate which then decomposes to yield the demethylated product and formaldehyde. nih.gov

Piperidine Ring Hydroxylation: The saturated heterocyclic piperidine ring is susceptible to oxidation at various positions. Hydroxylation can occur at carbons 2, 3, or 4 of the piperidine ring, leading to the formation of several isomeric hydroxylated metabolites. researchgate.net The specific position of hydroxylation is often influenced by the stereochemistry of the molecule and the specific enzymes involved.

Amide Hydrolysis: While generally more stable than esters, the amide bond in this compound could undergo hydrolysis to yield 2-(piperidin-4-yl)propanoic acid and methylamine (B109427). nih.gov This pathway is typically slower than oxidative metabolism but can be a significant route of elimination for some amide-containing drugs. nih.gov

Ring Opening: A more complex transformation could involve the oxidative cleavage of the piperidine ring. This process can be initiated by hydroxylation at the α-carbon to the nitrogen, forming a carbinolamine intermediate that can tautomerize to a ring-opened amino aldehyde.

A summary of these predicted primary metabolic transformations is presented in the table below.

Transformation Type Proposed Reaction Resulting Functional Group Key References
Oxidative N-dealkylation Removal of the N-methyl groupSecondary Amide researchgate.netnih.govdovepress.com
Aliphatic Hydroxylation Addition of a hydroxyl group to the piperidine ringSecondary/Tertiary Alcohol researchgate.net
Amide Hydrolysis Cleavage of the amide bondCarboxylic Acid and Amine nih.gov
Ring Opening Oxidative cleavage of the C-N bond in the piperidine ringAmino Aldehyde

Role of Cytochrome P450 Enzymes and Other Biotransforming Systems

The biotransformation of xenobiotics is predominantly carried out by a superfamily of enzymes known as Cytochrome P450s (CYPs), which are the major catalysts in drug metabolism. researchgate.net Other enzyme systems, such as flavin-containing monooxygenases (FMOs), may also play a role, particularly in N-oxidation reactions.

Cytochrome P450 (CYP) Enzymes: The oxidative metabolism of this compound is expected to be primarily mediated by CYP enzymes located in the liver and other tissues.

N-demethylation: This reaction is a hallmark of CYP-mediated metabolism. nih.gov Studies on various N-methyl amides and amines have implicated several CYP isoforms, with CYP3A4, CYP2D6, and CYP1A2 often playing significant roles. nih.govnih.govacs.org For many drugs containing a piperidine moiety, CYP3A4 is a major contributor to N-dealkylation reactions. nih.govacs.org The reaction proceeds via a hydrogen atom abstraction from the methyl group by the active oxygen species of the enzyme. nih.gov

Piperidine Hydroxylation: The hydroxylation of the piperidine ring is also a CYP-catalyzed process. The specific isoform involved can vary depending on the substrate. For many piperidine-containing drugs, CYP3A4 and CYP2D6 are key enzymes responsible for ring oxidation. acs.org

Other Biotransforming Systems:

Amide Hydrolysis: While some amides can be hydrolyzed by CYPs, this reaction is more commonly catalyzed by hydrolases such as carboxylesterases (CES) and arylacetamide deacetylase (AADAC). nih.gov These enzymes are present in various tissues, including the liver, intestine, and blood. cambridgemedchemconsulting.com

Conjugation (Phase II) Enzymes: The primary metabolites, particularly those with newly formed hydroxyl groups, can undergo further biotransformation through Phase II conjugation reactions. Enzymes such as UDP-glucuronosyltransferases (UGTs) may conjugate the hydroxylated metabolites with glucuronic acid, increasing their water solubility and facilitating their excretion. cambridgemedchemconsulting.com

The table below summarizes the key enzyme systems likely involved in the metabolism of this compound.

Enzyme Family Specific Isoforms (Examples) Predicted Metabolic Role Key References
Cytochrome P450 (CYP) CYP3A4, CYP2D6, CYP1A2N-demethylation, Piperidine Ring Hydroxylation nih.govnih.govacs.org
Hydrolases Carboxylesterases (CES), AADACAmide Hydrolysis nih.gov
UDP-glucuronosyltransferases (UGT) VariousGlucuronidation of hydroxylated metabolites cambridgemedchemconsulting.com

Characterization of Preclinical Metabolites

Based on the primary metabolic transformations identified, several key preclinical metabolites of this compound can be predicted. The characterization of these metabolites in preclinical studies, typically using techniques like liquid chromatography-mass spectrometry (LC-MS), is essential for understanding the drug's disposition.

M1: 2-(piperidin-4-yl)propanamide (N-demethylated metabolite): This metabolite would result from the N-demethylation of the parent compound. It is often a major metabolite for N-methylated drugs and may or may not retain pharmacological activity. dovepress.com

M2, M3, M4: Hydroxy-N-methyl-2-(piperidin-4-yl)propanamide (Ring-hydroxylated metabolites): A series of mono-hydroxylated metabolites are expected from the oxidation of the piperidine ring. These would be isomeric compounds, with the hydroxyl group likely located at the C-2, C-3, or C-4 position of the piperidine ring.

M5: 2-(piperidin-4-yl)propanoic acid (Amide hydrolysis metabolite): This metabolite would be formed through the cleavage of the amide bond.

M6: Hydroxylated-N-demethylated Metabolite: It is also plausible that the primary N-demethylated metabolite (M1) could undergo subsequent hydroxylation on the piperidine ring, leading to a di-transformed metabolite.

The following table outlines the characteristics of these predicted preclinical metabolites.

Metabolite ID Predicted Structure Formation Pathway Expected Analytical Signature (vs. Parent)
M1 2-(piperidin-4-yl)propanamideN-demethylationMass decrease of 14 Da (CH₂)
M2/M3/M4 hydroxy-N-methyl-2-(piperidin-4-yl)propanamidePiperidine Ring HydroxylationMass increase of 16 Da (O)
M5 2-(piperidin-4-yl)propanoic acidAmide HydrolysisMass increase of 1 Da (NH-CH₃ replaced by OH)
M6 hydroxy-2-(piperidin-4-yl)propanamideN-demethylation + HydroxylationMass increase of 2 Da (CH₂ replaced by O)

Analytical Characterization and Quantification Methodologies for N Methyl 2 Piperidin 4 Yl Propanamide

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating N-methyl-2-(piperidin-4-yl)propanamide from complex matrices, such as reaction mixtures or biological samples, and for its quantification. The choice of technique depends on the compound's physicochemical properties, including its polarity, volatility, and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of this compound. The liquid chromatography component separates the compound from other components in a sample, after which the mass spectrometer provides detection with high selectivity and sensitivity.

In a typical LC-MS/MS setup, a reversed-phase C18 column could be employed for separation, utilizing a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which involves monitoring a specific precursor ion to product ion transition, ensuring high specificity.

Table 1: Illustrative LC-MS/MS Parameters for Analysis

Parameter Value
Chromatography
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺
Product Ion (Q3) Specific fragment ion

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for purity assessment and quantification. While less sensitive than LC-MS/MS, HPLC-UV is robust and suitable for analyzing higher concentration samples. The detectability of this compound by UV will depend on the presence of a chromophore in its structure. Given the amide and piperidine (B6355638) groups, the compound is expected to have some UV absorbance at lower wavelengths.

Table 2: General HPLC-UV Conditions for Analysis

Parameter Condition
Column C18 or other suitable reversed-phase column
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water
Detector UV-Vis Diode Array Detector (DAD)
Wavelength ~210 nm

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another viable method for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. If necessary, derivatization can be employed to increase its volatility. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the N-methyl group, the piperidine ring, and the propanamide moiety. The chemical shifts, signal multiplicities (splitting patterns), and integration values would allow for the complete assignment of the proton signals to the molecular structure. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule, confirming the carbon framework.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
N-CH₃ ~2.7 Doublet
Piperidine CH₂ 1.2 - 3.0 Multiplets
Piperidine CH 1.5 - 2.0 Multiplet
Propanamide CH ~2.2 Quartet
Propanamide CH₃ ~1.1 Triplet
NH (amide) 5.5 - 8.5 Broad Singlet

Development and Validation of Bioanalytical Methods for Preclinical Research

The quantification of this compound in biological matrices (e.g., plasma, serum, tissue homogenates) is essential for preclinical pharmacokinetic and toxicokinetic studies. itrlab.comich.orgnih.gov The development and validation of a robust bioanalytical method are governed by strict regulatory guidelines. ich.orgeuropa.eufda.gov

Method Development: A typical method development process for this compound using LC-MS/MS would involve several stages: ich.org

Sample Preparation: The primary goal is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This method separates the analyte based on its solubility in two immiscible liquid phases, offering a cleaner extract than PPT.

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind and elute the analyte, providing the cleanest samples and potentially concentrating the analyte. nih.govresearchgate.net

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate the analyte from endogenous matrix components and any potential metabolites. A reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component (like water with formic acid) and an organic component (like acetonitrile or methanol) would likely be effective.

Mass Spectrometric Detection: As described in section 6.2.3, a triple quadrupole mass spectrometer operating in MRM mode would be used for detection and quantification. An appropriate stable isotope-labeled internal standard (SIL-IS) of this compound would be synthesized and used to correct for matrix effects and variability in extraction and ionization. nih.gov

Method Validation: Once developed, the method must undergo a full validation to demonstrate its reliability, as per regulatory guidelines. ich.orgeuropa.eu The key validation parameters are outlined below.

ParameterDescriptionTypical Acceptance Criteria
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity & Range The concentration range over which the method is accurate and precise. A calibration curve is generated by analyzing standards at several concentrations.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal values (±20% at LLOQ).
Accuracy & Precision Accuracy refers to the closeness of measured values to the true value. Precision measures the reproducibility of results. Assessed at multiple QC levels (Low, Mid, High).Mean accuracy within 85-115% of nominal values (80-120% for LLOQ). Precision (CV%) ≤15% (≤20% for LLOQ). researchgate.net
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within 80-120% and precision ≤20%.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% across different lots of the biological matrix.
Recovery The efficiency of the extraction procedure, comparing the analyte response from an extracted sample to that of an unextracted standard.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Table 1: Key Parameters for Bioanalytical Method Validation. The acceptance criteria are based on standard industry and regulatory guidelines. ich.orgresearchgate.net

The successful application of such a validated method is critical for generating reliable concentration-time data in preclinical studies, which forms the basis for understanding the pharmacokinetic profile of this compound. nih.gov

Computational and Theoretical Chemistry Approaches to N Methyl 2 Piperidin 4 Yl Propanamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes of ligands and in the rational design of new drugs. For the analogs of N-methyl-2-(piperidin-4-yl)propanamide, particularly fentanyl derivatives, molecular docking studies have been crucial in elucidating their interactions with the µ-opioid receptor (μOR), their primary biological target. scispace.comscientific.netplos.org

Docking studies have consistently shown that the protonated piperidine (B6355638) nitrogen of fentanyl and its analogs forms a crucial salt bridge with a highly conserved aspartic acid residue, Asp147, in the third transmembrane (TM) helix of the µ-opioid receptor. biorxiv.orgresearchgate.net This ionic interaction is considered a key anchor point for the binding of this class of compounds.

The N-phenethyl group of fentanyl is often observed to insert into a hydrophobic pocket deep within the receptor, formed by residues from transmembrane helices II and III. drugbank.com The N-phenylpropanamide moiety typically orients towards a pocket formed by TM-III, -VI, and -VII. drugbank.com The specific interactions can vary depending on the substituents on the core scaffold. For instance, modifications to the N-linked substituent can lead to interactions with different residues in the binding pocket, influencing the ligand's affinity and efficacy. nih.gov

A study focusing on a series of fentanyl analogs revealed that the binding site mainly consists of residues such as ILE 109, ASP 112, TYR 113, MET 116, HIS 262, and TYR 291, all of which participate in the interaction between fentanyl and the µ-opioid receptor. scientific.net

Table 1: Key Interacting Residues of Fentanyl Analogs with the µ-Opioid Receptor from Molecular Docking Studies

Interacting ResidueLocation in ReceptorType of InteractionReference
Asp147 (D147)Transmembrane Helix 3 (TM3)Ionic Interaction (Salt Bridge) biorxiv.orgresearchgate.net
Trp293 (W293)Transmembrane Helix 6 (TM6)Aromatic/Hydrophobic scispace.com
Tyr326 (Y326)Transmembrane Helix 7 (TM7)Hydrogen Bond/Hydrophobic scispace.com
His297 (H297)Transmembrane Helix 6 (TM6)Hydrogen Bond biorxiv.org
Ile109-Hydrophobic scientific.net
Tyr113-Hydrophobic scientific.net
Met116-Hydrophobic scientific.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of a ligand-receptor complex over time. For fentanyl and its analogs, MD simulations have been employed to understand their binding stability, conformational preferences, and the dynamic nature of their interactions with the µ-opioid receptor. scispace.comumn.edunih.gov

Simulations have shown that fentanyl is a relatively flexible molecule with several rotatable bonds. scispace.com The conformational landscape of fentanyl analogs is influenced by their environment; they can adopt different conformations in the gas phase compared to in an aqueous solution or when bound to the receptor. umn.edunih.gov Studies have suggested that the most active analogs tend to adopt an extended conformation, while those with lower binding affinities may favor more compact arrangements. drugbank.comumn.edunih.gov

MD simulations of fentanyl bound to the µ-opioid receptor have highlighted the stability of the key interactions identified in docking studies, such as the salt bridge with Asp147. researchgate.net These simulations also reveal that fentanyl can stabilize different rotameric states of key residues like Trp293 compared to other opioids like morphine. scispace.comresearchgate.net Furthermore, a tighter interaction between Asp147 and Tyr326, which links TM3 and TM7, is observed in the presence of fentanyl. scispace.comresearchgate.net

Recent coarse-grained MD simulations have proposed a novel binding pathway for the highly lipophilic fentanyl. Unlike morphine, which is thought to access the receptor from the aqueous phase, fentanyl may first partition into the cell membrane and then diffuse laterally to access the orthosteric binding site through a gap between the transmembrane helices. biorxiv.org

Table 2: Findings from Molecular Dynamics Simulations of Fentanyl Analogs

FindingImplicationReference
Extended conformation favored by active analogsConformational preference is linked to binding affinity. drugbank.comumn.edunih.gov
Stabilization of unique Trp293 rotameric statesMay contribute to ligand-specific signaling outcomes. scispace.comresearchgate.net
Tighter TM3-TM7 loop interactionSuggests a distinct receptor conformational state induced by fentanyl. scispace.comresearchgate.net
Membrane-based entry pathwayProvides a potential explanation for fentanyl's rapid onset of action and high potency. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For fentanyl analogs, QSAR studies have been conducted to understand the structural features that govern their binding affinity for the µ-opioid receptor and their analgesic potency. nih.govnih.goveurekaselect.comresearchgate.netresearchgate.net

These studies have revealed that the steric properties of substituents on the piperidine ring are critical for analgesic potency. For example, groups larger than a methyl at the 3-position of the piperidine ring tend to decrease potency, suggesting that steric hindrance plays a significant role. nih.goveurekaselect.comresearchgate.net The nature of the substituent at the 4-position also appears to be influenced more by steric requirements than by its chemical properties. nih.goveurekaselect.comresearchgate.net

A study that developed three QSAR models for a set of 115 fentanyl-like molecules found that these models were effective for both descriptive and predictive purposes, aiding in the identification and classification of new µ-opioid receptor ligands. nih.govresearchgate.net These models often rely on a combination of 2D and 3D molecular descriptors to correlate with binding affinity.

The development of a 3-point pharmacophore model for the fentanyls has also provided insights into their structure-activity relationships and serves as a template for further QSAR and docking studies. umn.edunih.gov Such models typically include a protonatable nitrogen, an aromatic ring, and a hydrophobic region, corresponding to the key interaction points with the µ-opioid receptor.

Table 3: Key Insights from QSAR Studies of Fentanyl Analogs

Structural FeatureImpact on ActivityReference
Substituent size at piperidine 3-positionLarger groups decrease analgesic potency. nih.goveurekaselect.comresearchgate.net
Substituent at piperidine 4-positionSteric factors are more influential than chemical nature. nih.goveurekaselect.comresearchgate.net
N-phenethyl groupOptimal for high affinity and potency. drugbank.com
N-phenylpropanamide moietyModifications can significantly alter activity. nih.gov

Research Applications of N Methyl 2 Piperidin 4 Yl Propanamide in Chemical Biology

Development as Chemical Probes for Target Engagement Studies

No published studies were identified that describe the design, synthesis, or application of N-methyl-2-(piperidin-4-yl)propanamide as a chemical probe for target engagement studies.

Utility in Preclinical Drug Discovery and Lead Optimization

There is no available data in the scientific literature detailing the use of this compound as a lead compound or its subsequent optimization in preclinical drug discovery programs.

Application in Mechanistic Biological Investigations

No research has been published that utilizes this compound as a tool to investigate specific biological mechanisms or pathways.

Conclusion and Future Directions in N Methyl 2 Piperidin 4 Yl Propanamide Research

Summary of Key Academic Findings

A comprehensive review of academic and scientific databases reveals a significant absence of published research specifically focused on N-methyl-2-(piperidin-4-yl)propanamide. As such, there are no key academic findings to summarize regarding its synthesis, characterization, or biological activity. The scientific community has yet to formally document the properties and potential applications of this compound. While research exists for structurally similar molecules, such as derivatives of N-phenyl-N-(piperidin-4-yl)propionamide which have been investigated as potent opioid receptor ligands, these findings cannot be directly extrapolated to this compound. nih.govnih.gov The lack of empirical data underscores that the compound is, from an academic perspective, an uncharted entity.

Table 1: Summary of Academic Research Findings for this compound

Research Area Key Findings
Synthesis and Characterization No published data available.
Pharmacodynamics No published data available.
Pharmacokinetics No published data available.
Toxicology No published data available.

| Therapeutic Potential | No published data available. |

Identification of Unmet Research Needs and Gaps

The absence of foundational research on this compound represents a critical knowledge gap. The primary unmet need is the fundamental characterization of the compound. This includes:

Chemical Synthesis and Purification: The development and validation of a reliable synthetic route to produce this compound in a pure form for experimental use is the first and most crucial step.

Physicochemical Properties: A complete lack of data on its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS), hinders any further investigation.

Biological Activity Screening: There is a pressing need to screen this compound for any potential biological activity. Given the pharmacological importance of the piperidine (B6355638) scaffold, its potential interactions with various biological targets are completely unknown.

Toxicological Profile: The safety profile of the compound has not been established. Basic cytotoxicity and in vitro toxicological assessments are essential before any further biological studies can be considered.

Table 2: Identified Research Gaps for this compound

Research Gap Description
Synthetic Methodology Lack of a documented, optimized, and scalable synthesis protocol.
Structural Elucidation Absence of comprehensive spectroscopic data (NMR, IR, MS) and crystallographic analysis.
Pharmacological Profiling No investigation into its potential effects on biological systems, including receptor binding assays or functional screens.

| ADME Properties | No information on its absorption, distribution, metabolism, and excretion characteristics. |

Prospective Avenues for Future Academic Inquiry

The complete absence of data on this compound means that the field is wide open for original research. Future academic inquiry could proceed along several logical and potentially fruitful paths, drawing inspiration from research on related piperidine-containing compounds.

Synthesis and Analog Development: The initial focus should be on the chemical synthesis of this compound. Following a successful synthesis, a library of related analogs could be created by modifying the propanamide or piperidine moieties. This would enable structure-activity relationship (SAR) studies.

Pharmacological Investigation: A primary avenue for future research would be to investigate its potential as a central nervous system (CNS) active agent, given that many piperidine derivatives interact with CNS receptors. smolecule.com A broad screening against a panel of receptors, ion channels, and enzymes could reveal unexpected biological activities. The structural similarity to some opioid ligands, albeit without the N-phenyl group characteristic of many potent opioids, might suggest investigation into its affinity for opioid receptors. nih.govnih.gov

Materials Science Applications: Beyond pharmacology, the unique structural features of this compound could be of interest in materials science. For example, its potential use as a building block in polymer chemistry or as a ligand in coordination chemistry has not been explored.

The journey to understanding this compound has yet to begin. The current void in the scientific literature presents a unique opportunity for researchers to contribute foundational knowledge about a novel chemical entity. The path forward requires a systematic approach, beginning with its basic synthesis and characterization, followed by a broad exploration of its potential applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-methyl-2-(piperidin-4-yl)propanamide, and how are intermediates optimized?

  • Methodology : The synthesis typically involves coupling 2-(piperidin-4-yl)propanoic acid with methylamine via carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt in DMF). Intermediate purification uses column chromatography (silica gel, gradient elution with 5–10% methanol in dichloromethane) to achieve >90% purity. Reaction conditions (pH 7–8, 25–40°C) minimize side products like unreacted acid or amine .

Q. How can researchers validate the structural integrity of This compound using spectroscopic techniques?

  • Methodology : Nuclear Magnetic Resonance (NMR) is critical:

  • 1H NMR : Peaks at δ 3.2–3.5 ppm (piperidine CH₂ groups) and δ 2.8 ppm (N-methyl singlet) confirm substituent placement.
  • 13C NMR : Carbonyl resonance at ~170 ppm verifies the amide bond.
  • LC-MS : Molecular ion [M+H]+ at m/z 199.2 confirms molecular weight. Purity >95% is validated via reverse-phase HPLC (C18 column, acetonitrile/water) .

Q. What preliminary assays assess the compound's bioactivity in enzyme inhibition studies?

  • Methodology : Use fluorescence-based assays (e.g., tryptophan quenching) to screen for binding to opioid receptors or metabolic enzymes. IC₅₀ values are calculated using dose-response curves (1 nM–100 μM range). Positive controls (e.g., fentanyl derivatives) and negative controls (DMSO vehicle) ensure assay reliability .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence receptor binding kinetics?

  • Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) using crystallographic data from opioid receptor structures (PDB: 6DDF). The piperidine ring's chair conformation allows optimal hydrophobic interactions with receptor subpockets. Free energy calculations (MM-PBSA) reveal that equatorial positioning of the methyl group enhances binding affinity by 2.3 kcal/mol compared to axial .

Q. What strategies resolve contradictions in reported IC₅₀ values across different pharmacological studies?

  • Methodology : Cross-validate assays using orthogonal techniques:

  • Radioligand binding : Compares displacement of [³H]-naloxone in brain membrane preparations.
  • Functional assays : Measure cAMP inhibition in HEK293 cells expressing μ-opioid receptors.
    Discrepancies often arise from differences in cell lines (CHO vs. HEK293) or buffer ionic strength. Normalize data to reference agonists (e.g., DAMGO) for comparability .

Q. How can in vivo metabolic pathways of This compound be profiled using mass spectrometry?

  • Methodology : Administer the compound to rodent models and collect plasma/liver microsomes. Use UPLC-QTOF-MS for metabolite identification:

  • Phase I metabolism : Look for hydroxylation (+16 Da) at the piperidine ring.
  • Phase II metabolism : Glucuronidation (+176 Da) of the amide nitrogen.
    Compare fragmentation patterns with synthetic standards to confirm metabolite structures .

Q. What crystallographic data clarify the compound's solid-state stability and polymorphism?

  • Methodology : Single-crystal X-ray diffraction reveals that This compound adopts a monoclinic lattice (space group P2₁/c) with intermolecular H-bonds between the amide carbonyl and adjacent piperidine NH groups. Thermal gravimetric analysis (TGA) shows stability up to 150°C, with no polymorphic transitions below melting point (mp 128–130°C) .

Data Contradictions and Resolution

Q. Why do computational models predict higher aqueous solubility than experimental measurements?

  • Analysis : Predicted logP values (e.g., ChemAxon: 1.2) underestimate the compound’s amphiphilic nature. Experimental shake-flask assays (pH 7.4 PBS) show solubility of 12 mg/mL, 40% lower than predictions. Adjust models by incorporating solvent-accessible surface area (SASA) of the piperidine ring to improve accuracy .

Q. How do conflicting reports on CYP450 inhibition potential align with structural analogs?

  • Analysis : While This compound shows weak CYP3A4 inhibition (Ki >10 μM), analogs with bulkier N-substituents (e.g., phenethyl groups) exhibit stronger inhibition (Ki 2–5 μM). This suggests steric hindrance from the methyl group reduces active-site binding. Validate using homology models of CYP3A4 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.